molecular formula C15H16FNO2 B15525305 2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol

2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol

Cat. No.: B15525305
M. Wt: 261.29 g/mol
InChI Key: IJHAKRCYOZWLAO-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol is a useful research compound. Its molecular formula is C15H16FNO2 and its molecular weight is 261.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16FNO2

Molecular Weight

261.29 g/mol

IUPAC Name

2-ethoxy-6-[(2-fluoroanilino)methyl]phenol

InChI

InChI=1S/C15H16FNO2/c1-2-19-14-9-5-6-11(15(14)18)10-17-13-8-4-3-7-12(13)16/h3-9,17-18H,2,10H2,1H3

InChI Key

IJHAKRCYOZWLAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2F

Origin of Product

United States

Biological Activity

2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol is a phenolic compound that has drawn attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H16FNO2
  • Molecular Weight : Approximately 275.3 g/mol
  • Structural Features :
    • Contains an ethoxy group , a hydroxyl group , and a fluorophenyl moiety .
    • The phenolic hydroxyl group enhances reactivity and interactions with biological systems.
    • The fluorine atom in the phenyl ring may improve binding affinity through hydrogen bonding and pi-pi stacking interactions.

Target Interaction

2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol is likely to interact with proteins or enzymes that have an affinity for aromatic compounds, influencing various biochemical pathways.

Biochemical Pathways

The compound is involved in reactions with enzymes that recognize aromatic structures, potentially affecting metabolic pathways critical for cellular function.

Pharmacokinetics

The presence of the phenolic hydroxyl group may enhance the compound's solubility, impacting its absorption and distribution within biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound demonstrate substantial antimicrobial properties against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for related derivatives range from:

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Enzyme Inhibition

The compound may act as an inhibitor of critical enzymes involved in bacterial resistance mechanisms. Notable findings include:

EnzymeIC50 (μM)
DNA gyrase12.27
Dihydrofolate reductase (DHFR)31.64

These values indicate a promising potential for the compound in overcoming bacterial resistance.

Antibiofilm Formation

This compound has shown significant inhibition of biofilm formation, which is crucial in treating biofilm-associated infections. Its ability to disrupt biofilm integrity positions it as a potential therapeutic agent against chronic infections.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of phenolic compounds demonstrated that those similar to 2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol exhibited strong antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.
  • Enzyme Inhibition Analysis : Research focusing on the inhibition of DHFR revealed that modifications in the fluorophenyl moiety could significantly affect binding affinity and inhibition potency, showcasing the structure-activity relationship (SAR) essential for drug design.
  • Biofilm Disruption Study : An investigation into biofilm-forming pathogens illustrated that derivatives of this compound not only inhibited growth but also disrupted established biofilms, suggesting a dual mechanism of action beneficial for treating persistent infections.

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